molecular formula C22H15N3O3 B12882886 (E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine CAS No. 61125-39-1

(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine

Cat. No.: B12882886
CAS No.: 61125-39-1
M. Wt: 369.4 g/mol
InChI Key: PILYPYKZIXKSKK-UHFFFAOYSA-N
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Description

(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine is a methanimine derivative featuring a 4-nitrophenyl group and a 5-phenyl-1,3-oxazol-2-yl substituent. Methanimines (Schiff bases) are characterized by the –C=N– linkage, which confers unique electronic and steric properties, making them valuable in materials science, catalysis, and medicinal chemistry .

Properties

CAS No.

61125-39-1

Molecular Formula

C22H15N3O3

Molecular Weight

369.4 g/mol

IUPAC Name

1-(4-nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C22H15N3O3/c26-25(27)20-12-6-16(7-13-20)14-23-19-10-8-18(9-11-19)22-24-15-21(28-22)17-4-2-1-3-5-17/h1-15H

InChI Key

PILYPYKZIXKSKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation Reaction of Aromatic Amine and 4-Nitrobenzaldehyde

The most common and effective method to prepare this compound is the condensation of a suitable aromatic amine bearing the 5-phenyl-1,3-oxazol-2-yl substituent with 4-nitrobenzaldehyde. The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine.

Typical Procedure:

  • Reagents:

    • 4-Nitrobenzaldehyde (1 equivalent)
    • 4-(5-phenyl-1,3-oxazol-2-yl)aniline (1 equivalent)
    • Solvent: Anhydrous acetonitrile or ethanol
    • Catalyst: Sometimes a Lewis acid such as BiCl3 (20 mol%) is used to promote imine formation
  • Conditions:

    • Stirring at room temperature or mild heating (25–60 °C)
    • Reaction time: 10–14 hours or until completion monitored by TLC
    • Inert atmosphere (argon or nitrogen) may be used to prevent oxidation
  • Workup:

    • Dilution with water
    • Extraction with ethyl acetate or dichloromethane
    • Drying over anhydrous sodium sulfate
    • Concentration under reduced pressure
  • Purification:

    • Column chromatography on silica gel using petroleum ether and ethyl acetate mixtures as eluents

This method yields the (E)-isomer predominantly due to the thermodynamic stability of the trans configuration around the C=N bond.

Catalytic Enhancement and Alternative Solvents

In some protocols, the addition of Lewis acids such as bismuth(III) chloride (BiCl3) enhances the reaction rate and yield by activating the aldehyde carbonyl group. The use of N-vinyl-2-pyrrolidone (NVP) as a co-solvent or additive has also been reported to improve solubility and reaction kinetics.

Alternative solvents like toluene or tetrahydrofuran (THF) have been employed in thermolysis or reflux conditions to facilitate imine formation and subsequent transformations, although acetonitrile remains the preferred solvent for mild and selective synthesis.

Reaction Monitoring and Characterization

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 4-Nitrobenzaldehyde, 4-(5-phenyl-1,3-oxazol-2-yl)aniline
Solvent Anhydrous acetonitrile, ethanol, toluene (alternative)
Catalyst/Additive BiCl3 (20 mol%), N-vinyl-2-pyrrolidone (optional)
Temperature Room temperature to 60 °C
Reaction Time 10–14 hours
Workup Water dilution, ethyl acetate extraction, drying over Na2SO4
Purification Silica gel column chromatography (petroleum ether/ethyl acetate)
Yield Moderate to high (varies with conditions)
Product Configuration Predominantly (E)-isomer

Research Findings and Notes

  • The reaction is generally high yielding and selective for the (E)-isomer due to steric and electronic factors favoring trans imine formation.
  • Lewis acid catalysis improves reaction rates without compromising selectivity.
  • The compound’s stability and purity are enhanced by careful control of moisture and reaction atmosphere.
  • The method is versatile and can be adapted for related imine derivatives with different aromatic substituents.
  • The compound’s conjugated system involving the oxazole and nitrophenyl groups makes it relevant for applications in medicinal chemistry and materials science, which motivates the development of efficient synthetic routes.

Chemical Reactions Analysis

Nucleophilic Additions

The imine group (C=N) is susceptible to nucleophilic attack, enabling functionalization or degradation pathways:

  • Hydrolysis : Under acidic conditions (e.g., HCl), the imine bond hydrolyzes to regenerate the aldehyde and amine precursors.

  • Grignard Reactions : Organometallic reagents (e.g., RMgX) add to the C=N bond, forming secondary amines .

Example Reaction Pathway:

(E)-Schiff base+RMgXR-NH-[Intermediate]H2OSecondary amine\text{(E)-Schiff base} + \text{RMgX} \rightarrow \text{R-NH-[Intermediate]} \xrightarrow{\text{H}_2\text{O}} \text{Secondary amine}

Redox Reactions

The nitro group (-NO₂) can undergo reduction to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C) or via reducing agents like Sn/HCl . This modification alters electronic properties and biological activity.

Reduction Conditions:

Reducing AgentSolventTemperatureProduct
H₂ (1 atm)Ethanol25°CAmine derivative
SnCl₂/HClAqueous HClRefluxPartially reduced intermediates

Electrophilic Aromatic Substitution

The oxazole ring and aromatic nitro group participate in electrophilic substitution:

  • Nitration/Sulfonation : The electron-deficient oxazole ring directs electrophiles to specific positions, though steric hindrance from substituents may limit reactivity .

  • Halogenation : Chlorine or bromine can substitute hydrogen atoms on the phenyl groups under FeCl₃ catalysis .

Coordination Chemistry

The Schiff base acts as a bidentate ligand , coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) via the imine nitrogen and oxazole oxygen. These complexes are studied for catalytic or antimicrobial applications .

Example Metal Complexation:

(E)-Schiff base+Cu(OAc)2[Cu(L)2]2+(L = ligand)\text{(E)-Schiff base} + \text{Cu(OAc)}_2 \rightarrow [\text{Cu(L)}_2]^{2+} \quad (\text{L = ligand})

Photochemical Behavior

The oxazole moiety exhibits fluorescence under UV light due to its conjugated π-system. This property is exploited in imaging applications, though photostability depends on substituents .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

  • Antimicrobial Activity : Disrupts bacterial cell walls via nitro group redox cycling .

  • Enzyme Inhibition : Binds to active sites of oxidoreductases, inferred from structural analogs .

Key Research Findings

  • Thermal Stability : Decomposes above 250°C without melting, indicating high thermal resilience.

  • Solubility : Sparingly soluble in polar solvents (e.g., DMSO, DMF) due to aromatic stacking .

  • Structure-Activity Relationship (SAR) :

    • Electron-withdrawing nitro groups enhance oxidative stability.

    • Oxazole rings improve fluorescence quantum yield .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C22H15N3O3C_{22}H_{15}N_{3}O_{3}
  • Molecular Weight : 373.37 g/mol
  • Key Functional Groups : Nitro group, oxazole ring, imine linkage

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to (E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine exhibit significant anticancer activity. Studies suggest that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, derivatives of oxazole have shown promise in targeting specific cancer pathways .

Antimicrobial Properties : The compound's structure also suggests potential antimicrobial activity. The nitro group is known for enhancing the biological activity of compounds against various pathogens, making it a candidate for further investigation in antimicrobial drug development .

Fluorescent Probes

Due to its unique electronic properties, (E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine can be utilized as a fluorescent probe in biochemical assays. The oxazole ring can facilitate fluorescence under specific conditions, allowing for its application in cellular imaging and tracking biological processes .

Material Science

The compound's ability to form stable complexes with metal ions opens avenues for its use in material science, particularly in the development of sensors and catalysts. Its coordination chemistry can be exploited to create materials with tailored electronic properties for applications in organic electronics and photonics .

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent for the detection of various analytes due to its reactivity with different functional groups. Its specificity can be harnessed in high-performance liquid chromatography (HPLC) and other analytical techniques to improve detection limits and selectivity .

Case Study 1: Anticancer Research

A study published in Acta Crystallographica demonstrated the synthesis of related compounds that exhibited cytotoxic effects on human cancer cell lines. The researchers noted that the introduction of nitro groups significantly enhanced the anticancer properties of the synthesized compounds .

Case Study 2: Fluorescent Probes Development

Research conducted at the Universidad Austral de Chile explored the use of oxazole derivatives as fluorescent probes. The findings indicated that these compounds could effectively label cellular components, providing insights into cellular dynamics and interactions .

Case Study 3: Material Applications

A recent study highlighted the use of similar compounds in creating hybrid materials with enhanced electrical conductivity. These materials showed promise for applications in organic solar cells and light-emitting diodes (LEDs), showcasing the versatility of such compounds in material science .

Mechanism of Action

The mechanism of action of N-(4-Nitrobenzylidene)-4-(5-phenyloxazol-2-yl)aniline would depend on its specific application:

    Biological Activity: If used as an antimicrobial or anticancer agent, it may interact with cellular components, disrupting essential biological processes.

    Fluorescent Probes: The oxazole ring can interact with light, leading to fluorescence, which can be used for imaging or detection purposes.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key Observations :

  • Heterocyclic Influence : The target compound’s 1,3-oxazole ring offers moderate electron-withdrawing effects and aromatic stability compared to 1,3,4-oxadiazole in compound 2d , which is more electron-deficient. Thiazole-based derivatives (e.g., 1u) exhibit distinct electronic profiles due to sulfur’s polarizability .
  • Synthetic Efficiency : Microwave methods (e.g., ) reduce reaction times compared to traditional reflux (48 hours for 2d ).

Crystallographic and Packing Behavior

Compounds with halophenyl substituents, such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (1) and its bromo analog (2) , crystallize in the triclinic P-1 space group with Z’=2. Their dihedral angles (~56°) between terminal aromatic planes suggest significant molecular twist, driven by weak C–H⋯N and C–H⋯X (X=Cl, Br) interactions. In contrast, the target compound’s oxazole-phenyl group may promote stronger π-π stacking, altering packing motifs.

Electronic and Spectroscopic Properties

  • NMR Trends : In compound 5 , the nitro group causes deshielding of adjacent protons (δ ~8.2 ppm in ¹H NMR). The oxazole ring in the target compound may further shift signals due to conjugation.
  • Thermal Stability: Melting points for thiazole derivatives (e.g., 193–195°C for 1u ) exceed those of non-heterocyclic analogs, suggesting enhanced stability from aromatic systems.

Q & A

Basic: What are the standard synthetic routes for (E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine?

Methodological Answer:
The compound is synthesized via a multi-step approach:

Schiff Base Formation : Condensation of 4-nitrobenzaldehyde derivatives with aniline-containing precursors under reflux in ethanol or methanol, often catalyzed by acetic acid. For example, microwave-assisted methods (e.g., 4-(trifluoromethyl)benzaldehyde and 4-fluoroaniline condensation) improve yield and reduce reaction time .

Oxazole Ring Construction : The 5-phenyl-1,3-oxazole moiety is synthesized via cyclodehydration of acylated precursors using POCl₃ as a cyclizing agent. For instance, refluxing p-butoxy benzoic acid with POCl₃ yields oxadiazole derivatives with ~70% efficiency .

Final Assembly : Coupling the oxazole-containing intermediate with the Schiff base via Suzuki-Miyaura or Ullmann cross-coupling reactions, using palladium catalysts .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • FT-IR : Confirms imine (C=N stretch at ~1600–1650 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies aromatic proton environments (e.g., deshielded protons adjacent to nitro groups at δ 8.2–8.5 ppm) and imine carbon signals (δ ~160 ppm) .
  • X-ray Diffraction (XRD) : Resolves molecular geometry (e.g., E-configuration of the imine bond) and crystallographic parameters. Software like SHELXL and WinGX are used for refinement.
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced: How can density functional theory (DFT) resolve discrepancies between experimental and computational data?

Methodological Answer:
DFT (e.g., B3LYP/6-311++G(d,p)) calculates optimized geometries, vibrational frequencies, and electronic properties. Key steps:

Geometry Optimization : Compare computed bond lengths/angles with XRD data to validate computational models. Discrepancies >0.05 Å may indicate crystal packing effects .

Vibrational Analysis : Match DFT-calculated IR frequencies with experimental data; scaling factors (e.g., 0.961) correct for anharmonicity .

TD-DFT for UV-Vis : Predict absorption maxima (e.g., CAM-B3LYP with IEF-PCM solvent models) and compare with experimental λₘₐₓ to assess charge-transfer transitions .

Advanced: What non-linear optical (NLO) properties does this compound exhibit, and how are they evaluated?

Methodological Answer:
The compound’s NLO potential is assessed via:

Hyperpolarizability (β) : Calculated using DFT to quantify second-order NLO response. For example, β values >10⁻³⁰ esu suggest significant activity .

Solvent Effects : Polarizable continuum models (PCM) evaluate solvent polarity on β. Polar solvents (e.g., DMSO) enhance dipole moments and NLO efficiency .

Crystal Engineering : Hydrogen-bonding networks (e.g., C–H⋯O/N interactions) influence macroscopic NLO behavior. Graph set analysis identifies recurring motifs.

Advanced: How does the compound perform in catalytic or materials science applications?

Methodological Answer:

  • Catalysis : As a ligand in transition-metal complexes (e.g., Cu(II) or Ru(II)), it facilitates oxidation reactions. For example, Ru(II) complexes with oxadiazole ligands show catalytic efficiency in benzyl alcohol oxidation .
  • Chromatography : Oxadiazole-containing derivatives act as stationary phases in gas-liquid chromatography, separating polyaromatic hydrocarbons via π-π interactions. Optimal performance at 210°C .
  • Optoelectronics : Ir(III) complexes with oxadiazole ancillary ligands exhibit tunable electroluminescence, with emission maxima adjustable via substituent electronic effects .

Advanced: How can researchers address contradictions in experimental vs. computational data?

Methodological Answer:

  • Crystallographic Refinement : Use SHELXL to model disorder or thermal motion, reducing R-factor discrepancies.
  • Solvent Correction : Apply IEF-PCM in DFT to account for solvent effects absent in gas-phase calculations .
  • Statistical Validation : Compare mean squared displacements (MSDs) from XRD with DFT-predicted vibrational amplitudes to identify systematic errors .

Advanced: What role do hydrogen-bonding patterns play in its crystallographic behavior?

Methodological Answer:
Hydrogen bonds (e.g., N–H⋯O, C–H⋯π) dictate crystal packing and stability:

Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) to predict polymorphism .

Thermal Stability : Stronger H-bond networks correlate with higher melting points (e.g., 202–208°C for oxadiazole derivatives ).

Solubility : H-bond donors/acceptors influence solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Advanced: How do solvent effects modulate its electronic properties?

Methodological Answer:

  • PCM-DFT Modeling : Solvent dielectric constants (ε) shift excitation energies. For example, ε = 46.7 (DMF) red-shifts λₘₐₓ by ~20 nm vs. gas phase .
  • Solvatochromism : UV-Vis spectra in varying solvents (e.g., hexane → methanol) reveal polarity-dependent charge-transfer transitions .

Basic: What are the compound’s key thermodynamic properties?

Methodological Answer:

  • DSC : Melting points (e.g., 202–208°C ) and phase transitions.
  • DFT-Calculated Thermodynamics : Enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) predict reaction spontaneity and stability .

Advanced: How is the compound’s biological activity assessed in academic research?

Methodological Answer:

  • Germination Assays : Test effects on wheat varieties (e.g., Triticum aestivum) at controlled concentrations (e.g., 10–100 µM) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., nitro → methoxy) to correlate electronic effects with bioactivity .

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